3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C21H18F3N5 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.15143008 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Tris-Cyclometalated Iridium(III) Complexes
Research has delved into synthesizing and characterizing facial and meridional tris-cyclometalated Ir(III) complexes, involving 1-(4-trifluoromethylphenyl)pyrazolyl (tfmppz) as a ligand. These complexes exhibit distinct photophysical and electrochemical properties, relevant for potential applications in optoelectronics and photovoltaics (Tamayo et al., 2003).
Formation of 3-Aryl-5-Cyanopyrazolo[3,4-B]Pyridines
The formation and structural analysis of various pyrazolo[3,4-b]pyridines derivatives have been explored. These compounds present potential for developing novel materials with specific structural and electronic properties (Quiroga et al., 1999).
Regioselective Synthesis of Fused Heterocycles
A study focuses on the regioselective synthesis of various fused heterocycles, incorporating phenylsulfonyl moiety. The synthesis methods and the theoretical basis behind the regioselectivity provide insights into the structural formation of complex heterocyclic compounds (Salem et al., 2015).
Biological and Medicinal Applications
Synthesis of Novel Heterocycles
The compound 3-Amino-4,6-dimethylpyrazolo[3,4-b]pyridine has been used for synthesizing novel heterocycles of pharmaceutical interest, indicating potential applications in drug development and medicinal chemistry (Metwally et al., 2008).
Development of Polyheterocyclic Ring Systems
The synthesis of new polyheterocyclic ring systems derived from a related compound, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, has been studied, showcasing potential pharmaceutical applications and biological activities (Abdel‐Latif et al., 2019).
Anticancer and Anti-5-Lipoxygenase Agents
A series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized, showing potential as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of these compounds (Rahmouni et al., 2016).
Inhibitory Activity on Mammalian Topoisomerase II
Derivatives of a related compound, 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, show inhibitory activity on mammalian topoisomerase II, suggesting potential applications in cancer therapy (Wentland et al., 1993).
Chemical Properties and Reactions
Electron Transfer Reaction of Pyrazoles
The photoinduced electron transfer reaction of 3,3-Dimethyl-3H-pyrazoles, including the formation of solvent adducts, has been studied, which is significant for understanding the photochemical properties of related compounds (Miyagawa et al., 1997).
Molecular Reporters with Electron Transfer
Research on 1-phenyl-3-R-5-(4-dimethylaminophenyl)-∆2-pyrazolines, functionalized with heterocyclic acceptors, has shown potential for developing simple and efficient molecular reporters, combining electron transfer and charge transfer (Rurack & Bricks, 2001).
Multicomponent Synthesis of Pyridine-Pyrimidines
An efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones has been reported, showcasing a novel approach in the synthesis of pyridine derivatives with potential applications in various chemical fields (Rahmani et al., 2018).
Antioxidant, Antitumor, and Antimicrobial Activities
Synthesis and study of pyrazolopyridine derivatives have shown significant antioxidant, antitumor, and antimicrobial activities, suggesting their potential use in therapeutic applications and as bioactive agents (El‐Borai et al., 2013).
Properties
IUPAC Name |
3-cyclopropyl-6-(1,5-dimethylpyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5/c1-12-15(11-25-28(12)2)17-10-16(21(22,23)24)18-19(13-8-9-13)27-29(20(18)26-17)14-6-4-3-5-7-14/h3-7,10-11,13H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBGTKLBMVVCLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3C4=CC=CC=C4)C5CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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